molecular formula C15H12N2O3S2 B263188 1-Ethanone, 1-(4-methoxyphenyl)-2-[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]-

1-Ethanone, 1-(4-methoxyphenyl)-2-[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]-

Katalognummer B263188
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: HEGUDVKTCMJVPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethanone, 1-(4-methoxyphenyl)-2-[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]- is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a thioether derivative of 1,3,4-oxadiazole, which is a heterocyclic organic compound with a wide range of biological activities.

Wirkmechanismus

The mechanism of action of 1-Ethanone, 1-(4-methoxyphenyl)-2-[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]- involves its ability to modulate the activity of certain enzymes and receptors. Specifically, it inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the breakdown of acetylcholine, leading to an increase in its levels and improved cognitive function. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Ethanone, 1-(4-methoxyphenyl)-2-[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]- are largely dependent on its mechanism of action. By inhibiting the activity of acetylcholinesterase, this compound can improve cognitive function and memory. Additionally, its potential anticancer activity can lead to the inhibition of cancer cell growth and the induction of apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1-Ethanone, 1-(4-methoxyphenyl)-2-[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]- in lab experiments include its potential applications in scientific research, its ability to modulate the activity of certain enzymes and receptors, and its potential anticancer activity. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Zukünftige Richtungen

For research on 1-Ethanone, 1-(4-methoxyphenyl)-2-[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]- include further investigation into its mechanism of action and potential side effects. Additionally, research could focus on its potential applications in the treatment of cognitive disorders and cancer. Furthermore, the synthesis of new derivatives of 1,3,4-oxadiazole could lead to the discovery of compounds with even greater potential for scientific research.

Synthesemethoden

The synthesis of 1-Ethanone, 1-(4-methoxyphenyl)-2-[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]- involves the reaction of 2-thienyl isothiocyanate with 5-amino-1,3,4-oxadiazole in the presence of a suitable solvent. The resulting thioether derivative is then reacted with 4-methoxyphenylacetyl chloride in the presence of a base to yield the final product.

Wissenschaftliche Forschungsanwendungen

1-Ethanone, 1-(4-methoxyphenyl)-2-[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]- has potential applications in scientific research due to its ability to modulate the activity of certain enzymes and receptors. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function and memory. Additionally, this compound has been shown to have potential anticancer activity by inhibiting the growth of cancer cells.

Eigenschaften

Molekularformel

C15H12N2O3S2

Molekulargewicht

332.4 g/mol

IUPAC-Name

1-(4-methoxyphenyl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C15H12N2O3S2/c1-19-11-6-4-10(5-7-11)12(18)9-22-15-17-16-14(20-15)13-3-2-8-21-13/h2-8H,9H2,1H3

InChI-Schlüssel

HEGUDVKTCMJVPV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CS3

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.